(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

Chiral NMR Spectroscopy Enantiomeric Excess Determination Pharmaceutical Analysis

The (R)-(-)-enantiomer is the definitive chiral solvating agent for NMR. Substituting the (S)-(+) form inverts results; racemic mixtures are ineffective. This specific compound ensures reproducible absolute configuration and enantiomeric purity (ee) analysis. Its high chemical and optical purity (>99%) guarantees minimal spectral interference for accurate pharmaceutical QC. Verify enantiopurity upon receipt via the documented specific rotation of -30.5° (c = 1, CHCl3).

Molecular Formula C16H11F3O
Molecular Weight 276.25 g/mol
CAS No. 53531-34-3
Cat. No. B1210512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
CAS53531-34-3
Synonyms1-(9-anthryl)-2,2,2-trifluoroethanol
2,2,2-trifluoro-1-(9-anthryl)ethanol
2,2,2-trifluoro-1-(9-anthryl)ethanol, (+-)-isomer
2,2,2-trifluoro-1-(9-anthryl)ethanol, (R)-isomer
2,2,2-trifluoro-1-(9-anthryl)ethanol, (S)-isomer
F3EtOH-9-anth
Molecular FormulaC16H11F3O
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
InChIInChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1
InChIKeyICZHJFWIOPYQCA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS 53531-34-3) | Pirkle's Alcohol as a Chiral NMR Solvating Agent


(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE, also known as Pirkle's alcohol) is an enantiopure chiral fluorinated alcohol bearing an anthracene moiety [1]. It functions as a chiral solvating agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the determination of enantiomeric excess (ee) and, in some cases, absolute configuration without requiring covalent derivatization of the analyte [2]. This compound is commercially available in both (R)- and (S)-enantiomeric forms with high optical purity .

Why (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS 53531-34-3) Cannot Be Replaced by Generic Chiral NMR Reagents


Chiral discrimination in NMR spectroscopy is highly dependent on the specific non-covalent interactions between the solvating agent and the analyte. Generic chiral solvating agents (CSAs) such as cyclodextrins or simple chiral acids often fail to induce sufficient chemical shift differences (anisochronicity) for accurate ee determination across diverse compound classes [1]. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol provides a unique combination of a strong hydrogen-bond donor (hydroxyl group) and a large π-system (anthryl ring) that promotes robust diastereomeric complex formation through both hydrogen bonding and π-π stacking interactions [2]. This dual-interaction mechanism, which is absent in many common alternatives, underpins its superior and more predictable enantiodiscrimination performance across a wide range of substrates including sulfoxides, amines, lactones, and allenes .

Quantitative Evidence for Selecting (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS 53531-34-3) Over Alternatives


Superior Enantiodiscrimination for Amines Compared to Cyclodextrins and MTPA

In a direct comparison of four chiral solvating agents (CSAs) for the determination of enantiomeric excess of the antiarrhythmic drug mexiletine using 400 MHz 1H NMR, (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) provided superior enantiomeric shift differences for key diagnostic signals (sidechain methyl and aryl methyls) [1]. The study explicitly states that TFAE in CDCl3 'appeared to give the best results' relative to β-cyclodextrin, γ-cyclodextrin, and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) [1].

Chiral NMR Spectroscopy Enantiomeric Excess Determination Pharmaceutical Analysis

High Sensitivity for Minor Enantiomer Detection in Complex Matrices

In a comparative study evaluating BINOL, TFAE, and MTPA for the 1H-NMR analysis of methamphetamine and its precursors (ephedrine, pseudoephedrine) [1], TFAE enabled the accurate determination of optical purity even at low levels of enantiomeric impurity. The study found that using a 10-fold excess of CSA, it was possible to determine the mixing of small amounts of enantiomers down to about 5%, even without reaching full baseline separation of the NMR peaks, provided there was no signal overlap [1].

Forensic Chemistry Enantiopurity Analysis Method Validation

Validated High Optical Purity for Consistent and Reproducible Analytical Performance

Commercial preparations of (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol are supplied with rigorously validated optical purity, ensuring minimal batch-to-batch variability in analytical applications. A leading vendor specification for the (R)-enantiomer lists an optical purity of ee: 98% (HPLC) with a specific rotation of [α]25/D −30° (c = 6.0 in chloroform) . This high and defined enantiomeric excess is critical for its function as a chiral solvating agent, as any contamination with the opposite enantiomer directly reduces the observed anisochronicity and compromises the accuracy of ee determination [1].

Quality Control Reference Standards Method Development

Unmatched Substrate Scope for NMR Enantiodiscrimination

A major differentiator for TFAE is its exceptionally broad applicability across diverse chiral functional groups. In contrast to many CSAs that are effective for only a narrow range of substrates (e.g., only carboxylic acids or only amines), TFAE has been successfully employed for the NMR spectral determination of optical purity and absolute configuration for a wide variety of compound classes, including sulfoxides, lactones, amines, sulfinate esters, oxaziridines, and allenes . This versatility is attributed to its bifunctional hydrogen-bonding/π-stacking interaction motif [1].

Method Versatility Synthetic Chemistry Natural Product Analysis

Dual 1H and 13C NMR Utility for Enhanced Analytical Flexibility

While many chiral solvating agents are effective only in 1H NMR due to signal overlap or lack of sensitivity, TFAE has been demonstrated to be effective for enantiodiscrimination in both 1H and 13C NMR spectroscopy [1]. This dual capability is particularly valuable when 1H NMR spectra are crowded or when analyte signals overlap with those of the CSA. A study on mandelonitrile, for example, showed that 1H NMR with TFAE failed due to signal overlap, but 1D 13C NMR using TFAE successfully discriminated the enantiomers [2].

NMR Spectroscopy 13C NMR Signal Resolution

High-Impact Application Scenarios for (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS 53531-34-3) Based on Differential Evidence


Routine Enantiomeric Excess (ee) Determination in Medicinal Chemistry

In a medicinal chemistry workflow, rapid and accurate determination of enantiomeric excess is critical for assessing the outcome of asymmetric syntheses. TFAE provides a fast, non-destructive NMR method that avoids the need for time-consuming chiral HPLC method development . Its broad substrate scope makes it a universal tool for analyzing diverse chiral intermediates, from amines and alcohols to sulfoxides and lactones [1], directly supporting the synthesis of optically active drug candidates.

Forensic and Regulatory Analysis of Chiral Controlled Substances

Regulatory agencies require accurate determination of enantiomeric composition for controlled substances, as different enantiomers can have distinct pharmacological effects and legal classifications. The validated sensitivity of TFAE, enabling detection of enantiomeric impurities as low as 5% , makes it a suitable tool for forensic analysis of methamphetamine and its precursors, ensuring legal compliance and accurate reporting.

Absolute Configuration Assignment of Novel Chiral Molecules

For academic and industrial researchers synthesizing new chiral molecules, determining absolute configuration is a fundamental challenge. The well-understood solvation model for TFAE-substrate interactions allows for the prediction and empirical assignment of absolute configuration based on the direction of induced NMR chemical shifts. This is particularly valuable for compound classes like sulfoxides, where alternative methods may be more complex or require crystallization .

Quality Control of Chiral Building Blocks and APIs

Pharmaceutical quality control (QC) laboratories require robust, validated methods for confirming the optical purity of incoming chiral building blocks and final Active Pharmaceutical Ingredients (APIs). The availability of TFAE with certified high optical purity (≥98% ee) provides a reliable reference standard for establishing and validating these QC NMR methods, ensuring batch-to-batch consistency and compliance with pharmacopeial standards [1].

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